Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
Overview
Description
Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C9H21N3. It is also known by other names such as N,N-dimethyl-2-(4-methyl-1-piperazinyl)ethanamine . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanamine chain substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- typically involves the reaction of N,N-dimethylethanamine with 4-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
N,N-dimethylethanamine+4-methylpiperazine→Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)-
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain or the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted ethanamines or piperazines.
Scientific Research Applications
Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amines with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- can be compared with other similar compounds such as:
N,N-dimethylethanamine: This compound lacks the piperazine ring and has different chemical properties.
4-methylpiperazine: This compound lacks the ethanamine chain and has different reactivity.
N,N-dimethyl-2-(4-methyl-1-piperazinyl)ethanamine: This is a closely related compound with similar structure but different substitution patterns.
The uniqueness of Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- lies in its specific combination of the piperazine ring and the substituted ethanamine chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-4-10(2)9-12-7-5-11(3)6-8-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSQYUPNPBUYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014882 | |
Record name | 1-((Dimethylamino)ethyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29589-40-0 | |
Record name | Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N,N-dimethyl(4-methyl-1-piperazinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-((Dimethylamino)ethyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(dimethylamino)ethyl]-4-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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